molecular formula C11H12N2 B13614025 (R)-1-(Quinolin-3-yl)ethan-1-amine

(R)-1-(Quinolin-3-yl)ethan-1-amine

Cat. No.: B13614025
M. Wt: 172.23 g/mol
InChI Key: ZDJPCGOQWSUBOY-MRVPVSSYSA-N
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Description

(1R)-1-(quinolin-3-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the chiral center at the ethanamine moiety adds to the compound’s complexity and potential for enantioselective interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(quinolin-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (quinolin-3-yl)acetone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. Reaction conditions typically include:

    Reducing Agent: Chiral borane or chiral oxazaborolidine

    Solvent: Tetrahydrofuran (THF) or ethanol

    Temperature: 0°C to room temperature

Industrial Production Methods

Industrial production of (1R)-1-(quinolin-3-yl)ethan-1-amine may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(quinolin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding imine or nitrile

    Reduction: Further reduction to the corresponding alkane

    Substitution: Nucleophilic substitution at the amine group

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Quinolin-3-yl nitrile

    Reduction: (1R)-1-(quinolin-3-yl)ethane

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of complex molecules

    Biology: As a ligand for studying receptor interactions

    Medicine: Potential therapeutic agent due to its biological activity

    Industry: Intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (1R)-1-(quinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the chiral amine moiety can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(quinolin-3-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity

    Quinoline: The parent compound without the ethanamine moiety

    (1R)-1-(isoquinolin-3-yl)ethan-1-amine: An isomer with the nitrogen atom in a different position on the ring

Uniqueness

(1R)-1-(quinolin-3-yl)ethan-1-amine is unique due to its chiral center and the specific positioning of the quinoline ring, which can lead to distinct interactions and biological activities compared to its analogs.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1R)-1-quinolin-3-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3/t8-/m1/s1

InChI Key

ZDJPCGOQWSUBOY-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2N=C1)N

Canonical SMILES

CC(C1=CC2=CC=CC=C2N=C1)N

Origin of Product

United States

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